molecular formula C13H22N4O B2732547 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide CAS No. 1797329-33-9

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide

Cat. No.: B2732547
CAS No.: 1797329-33-9
M. Wt: 250.346
InChI Key: YITRSZNQDFWFGP-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a dimethylamino group and a methyl group, linked to a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The final step involves the attachment of the pentanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A related compound with a pyridine ring instead of a pyrimidine ring.

    N,N-Dimethyl-4-aminopyridine: Another similar compound with a different ring structure.

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-5-6-7-13(18)14-9-11-15-10(2)8-12(16-11)17(3)4/h8H,5-7,9H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRSZNQDFWFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=CC(=N1)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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